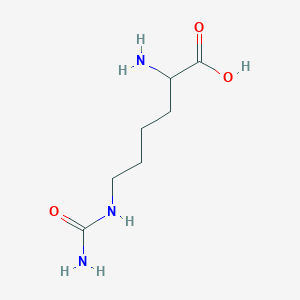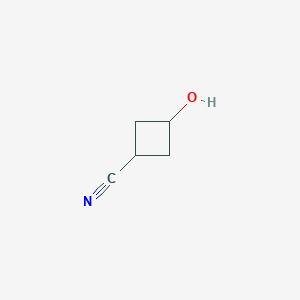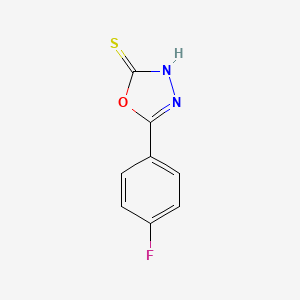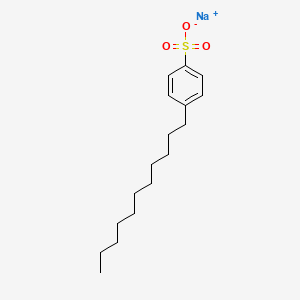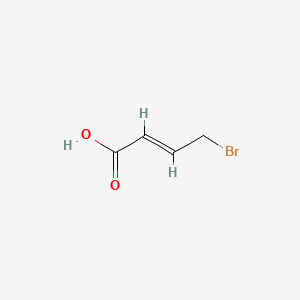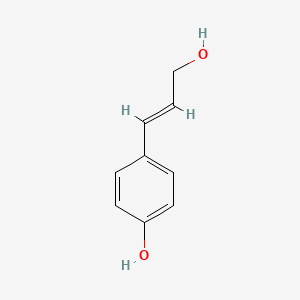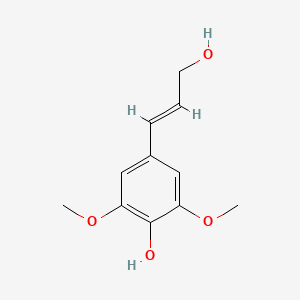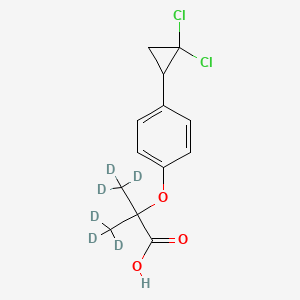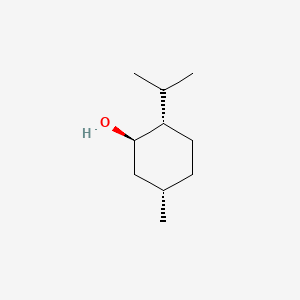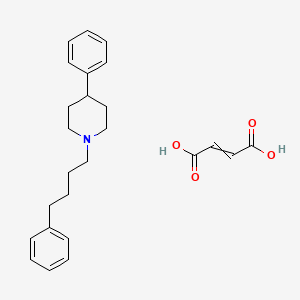
2,3,5,6-Tetrafluorophenyl isothiocyanate
説明
2,3,5,6-Tetrafluorophenyl isothiocyanate is a chemical compound with the molecular formula C7HF4NS . It has a molecular weight of 207.148 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.15 g/mol . It has a topological polar surface area of 44.4 Ų . The compound has a complexity of 217 .科学的研究の応用
Synthesis Methods
- An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol from related compounds shows the versatility of fluorinated phenols, which are structurally similar to 2,3,5,6-tetrafluorophenyl isothiocyanate (Tretyakov et al., 2021).
Environmental and Sustainable Chemistry
- A study on tandem reactions of isothiocyanates in water demonstrates the potential for environmentally sustainable synthesis methods. This study highlights the use of isothiocyanates, which are related to this compound, in green chemistry applications (Zhang et al., 2011).
Spectroscopy and Photophysical Studies
- Emission spectra of cations of fluoro-substituted phenols, including 2,3,5,6-tetrafluorophenol, provide insights into their photophysical properties, relevant to understanding similar compounds like this compound (Maier et al., 1980).
Bioelectronic Applications
- Glycolated thiophene-tetrafluorophenylene copolymers have been synthesized for bioelectronic applications. These copolymers, involving structures similar to this compound, show promising redox properties (Parr et al., 2019).
Liquid Crystal Technology
- Synthesis and study of mesomorphic properties of liquid crystals incorporating a 2,3,5,6-tetrafluorophenylene moiety suggest applications in liquid crystal displays and other technologies (Wen et al., 2000).
Organic Synthesis
- Isothiourea derivatives of a related compound show broad-spectrum anthelmintic activity. This indicates the potential for this compound derivatives in medicinal chemistry (Brewer et al., 1987).
Radiolabeling in Nuclear Medicine
- Synthesis of a precursor for radiolabeling peptides in PET imaging demonstrates the relevance of fluorinated compounds in medical diagnostics (Davis & Fettinger, 2018).
Organic Semiconductors
- Studies on benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which are structurally related to this compound, suggest applications in organic semiconductor technology (Kashiki et al., 2011).
作用機序
Target of Action
2,3,5,6-Tetrafluorophenyl isothiocyanate (TFPITC) is a chemical compound that has been widely used in biochemical research . The primary targets of TFPITC are aromatic amines . Aromatic amines play a crucial role in various biological processes, including neurotransmission and enzymatic reactions.
Mode of Action
TFPITC interacts with its targets, the aromatic amines, through a process known as amine modification . This process requires a highly reactive reagent, such as an isothiocyanate, which TFPITC is. The interaction results in the formation of a modified aromatic amine, which can then react with certain probes at a relatively low pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFPITC. For instance, pH levels can impact the reactivity of TFPITC and its ability to modify aromatic amines . Additionally, factors such as temperature and the presence of other reactive species could potentially affect the stability of TFPITC.
生化学分析
Biochemical Properties
2,3,5,6-Tetrafluorophenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to form stable thiourea linkages with primary amines. This property makes it useful for labeling and modifying proteins and peptides. The compound interacts with enzymes such as proteases and kinases, where it can inhibit or modify their activity by binding to the active site or other functional groups on the enzyme . These interactions are crucial for studying enzyme mechanisms and for developing enzyme inhibitors.
Cellular Effects
In cellular contexts, this compound affects various cell types by modifying proteins involved in cell signaling pathways. It can alter gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may inhibit the activity of kinases involved in signal transduction, thereby affecting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isothiocyanate group, which forms covalent bonds with nucleophilic amino acids such as lysine and cysteine in proteins. This binding can inhibit enzyme activity or alter protein function by blocking active sites or inducing conformational changes . Additionally, the compound can affect gene expression by modifying transcription factors, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. The compound is relatively stable under dry conditions but can degrade in the presence of moisture or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over extended periods. Degradation products may also form, potentially leading to different biological effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can selectively modify target proteins without significant toxicity. At higher doses, it may cause adverse effects such as cytotoxicity and organ damage . Threshold effects are observed where the compound’s beneficial effects plateau, and toxicity increases with further dosage escalation.
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes such as glutathione S-transferases, which help in detoxifying the compound by conjugating it with glutathione . This interaction affects metabolic flux and can alter the levels of various metabolites in the cell, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in areas with high protein content, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with various proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles where it performs its functions.
特性
IUPAC Name |
1,2,4,5-tetrafluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNNLKBODYSOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=C=S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175083 | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20925-31-9 | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20925-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






